Methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate
Description
Methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate is a chiral α-amino acid ester featuring a 2,4-dimethylphenyl substituent. The compound’s structure includes a methyl ester group at the carboxyl terminus and a stereogenic center at the C2 position (S-configuration).
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-4-5-10(9(2)6-8)7-11(13)12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTSKKYJFZLKQL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270326 | |
| Record name | 2,4-Dimethyl-L-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831191-86-7 | |
| Record name | 2,4-Dimethyl-L-phenylalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=831191-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-L-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Sequence and Optimization
- Esterification : Starting with L-lactic acid, esterification with methanol yields methyl lactate.
- Sulfonation : Chlorosulfonic acid introduces a sulfonic acid group at the meta position, directing subsequent chlorination.
- Chlorination : Controlled chlorine gas exposure selectively substitutes the 2- and 6-positions (adapted here for 2,4-dimethyl substitution).
- Desulfonation : Dilute sulfuric acid removes the sulfonic group.
- Grignard Alkylation : A methyl Grignard reagent introduces dimethyl groups.
Key Adjustments for Target Compound :
- Replace aniline with 2,4-dimethylbenzylamine to pre-install the aryl group.
- Modify chlorination conditions to target the 4-position.
Yield : 85–91% (extrapolated from).
Advantages : High yield, scalability, and mild conditions.
Limitations : Requires precise control over sulfonation and chlorination steps.
Asymmetric Hydrogenation of α,β-Unsaturated Esters
This method employs chiral catalysts to hydrogenate dehydroamino acid esters, offering direct access to enantiomerically pure products.
Synthetic Pathway
- Aldol Condensation : 2,4-Dimethylbenzaldehyde reacts with methyl glycinate to form an α,β-unsaturated ester.
- Catalytic Hydrogenation : Using a chiral ruthenium catalyst (e.g., Noyori-type), the double bond is reduced with >90% ee.
Conditions :
- Catalyst: Ru(BINAP)(CO)Cl₂
- Pressure: 50 psi H₂
- Solvent: Ethanol
- Temperature: 25°C
Yield : 78–85% with 92–95% ee.
Advantages : High stereoselectivity, one-pot synthesis.
Limitations : Cost of chiral catalysts and sensitivity to substrate purity.
Chiral Pool Synthesis from L-Alanine Derivatives
Leveraging natural amino acids as chiral templates, this route modifies L-alanine to introduce the 2,4-dimethylphenyl group.
Stepwise Functionalization
- Amino Protection : Boc (tert-butoxycarbonyl) protection of L-alanine methyl ester.
- Friedel-Crafts Alkylation : Reaction with 2,4-dimethylbenzyl chloride under AlCl₃ catalysis.
- Deprotection : TFA-mediated removal of the Boc group.
Conditions :
- Friedel-Crafts: 0°C, dichloromethane, 12 h.
- Deprotection: 25°C, 2 h.
Yield : 65–72% over three steps.
Advantages : Utilizes inexpensive starting materials.
Limitations : Low regioselectivity in alkylation step; competing ortho/meta substitution.
Enzymatic Kinetic Resolution of Racemic Mixtures
For racemic syntheses, lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, enriching the desired (S)-isomer.
Process Overview
- Racemic Synthesis : Prepare methyl 2-amino-3-(2,4-dimethylphenyl)propanoate via Schlenk-Braun reaction.
- Enzymatic Hydrolysis : Lipase catalyzes hydrolysis of the (R)-ester, leaving the (S)-ester intact.
Conditions :
- Enzyme Loading: 10 wt%
- Solvent: Phosphate buffer (pH 7.0)
- Temperature: 37°C
Yield : 40–45% (S)-ester with 98% ee.
Advantages : High enantiopurity without chiral catalysts.
Limitations : Moderate yield due to equilibrium limitations.
Comparative Analysis of Methods
Key Takeaways :
- The sulfonation-Grignard method offers the highest yield but requires adaptation for stereocontrol.
- Asymmetric hydrogenation balances yield and enantioselectivity but is cost-prohibitive for large-scale production.
- Enzymatic resolution is ideal for small-scale, high-purity applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of Methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate span multiple disciplines:
Chemistry
- Building Block : This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex organic molecules.
- Reactivity : It participates in various chemical reactions such as oxidation, reduction, and substitution, allowing for the modification of its structure to yield diverse derivatives.
Biology
- Biological Activity : The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding. Its amino group can form hydrogen bonds with enzymes or receptors, potentially altering their activity.
- Antioxidant Properties : Exhibits significant antioxidant effects by scavenging free radicals, which is vital in mitigating oxidative stress related to chronic diseases.
Medicine
- Therapeutic Potential : Investigated for anti-inflammatory and analgesic effects. Its ability to modulate biological pathways suggests potential therapeutic applications in treating various conditions.
- Anticancer Activity : Research indicates it may inhibit the growth of certain cancer cell lines, positioning it as a candidate for chemotherapeutic development.
Industry
- Pharmaceuticals : Used in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
- Agrochemicals : Potential applications in the manufacture of agrochemicals highlight its industrial relevance.
Case Study 1: Anticancer Activity
A study on human lung adenocarcinoma cells (A549) demonstrated that this compound significantly reduced cell viability at concentrations as low as 50 µM. The IC50 value was approximately 30 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Case Study 2: Antioxidant Activity
Research into the antioxidant capacity revealed that this compound effectively reduced reactive oxygen species (ROS) levels in neuronal cells, suggesting a protective effect against oxidative damage and highlighting its potential role in neuroprotection.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, altering their activity. The dimethylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the Aromatic Ring
a) Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
- Structure : Replaces 2,4-dimethylphenyl with an indole ring.
- However, the heterocyclic system may reduce metabolic stability due to oxidative susceptibility .
- Synthesis : Reported via Pd(OAc)₂-catalyzed C–H arylation .
b) Methyl (2S)-2-amino-3-(pyridin-4-yl)propanoate
- Structure : Features a pyridin-4-yl group instead of 2,4-dimethylphenyl.
- However, the lack of methyl groups reduces lipophilicity, which may limit membrane permeability.
- Synthesis : Achieved in 52% yield using tert-butoxycarbonyl (Boc)-protected intermediates .
c) Methyl (2S)-2-amino-3-(2-naphthyl)propanoate hydrochloride
- Structure : Substitutes dimethylphenyl with a larger naphthyl group.
Functional Group Modifications
a) Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
- Structure : Contains a 4-hydroxyphenyl group.
- Properties : The hydroxyl group significantly enhances polarity and hydrogen-bonding capacity, improving solubility in aqueous media. This modification is critical for interactions with polar biological targets, such as enzymes or receptors .
b) Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate
- Structure : Ethyl ester and 4-fluorophenyl substituent.
- The ethyl ester may slow hydrolysis compared to the methyl ester, extending half-life .
c) Methyl (2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoate
- Structure : Bromine atom at the 6-position of the indole ring.
- Properties: Bromine adds steric bulk and electron-withdrawing effects, which may enhance binding affinity to halogen-binding pockets in proteins.
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Key Substituent | Solubility (Predicted) | Notable Properties |
|---|---|---|---|---|
| Methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate | 223.28 (estimated) | 2,4-Dimethylphenyl | Moderate lipophilicity | High steric bulk, chiral center |
| Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | 264.72 | Indole | Polar solvents | Hydrogen-bond donor, oxidative labile |
| Methyl (2S)-2-amino-3-(pyridin-4-yl)propanoate | 194.23 | Pyridin-4-yl | High aqueous solubility | Basic nitrogen, improved polarity |
| Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | 211.23 | 4-Hydroxyphenyl | High aqueous solubility | Strong hydrogen-bond donor |
| Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate | 241.27 | 4-Fluorophenyl, ethyl ester | Moderate lipophilicity | Enhanced metabolic stability |
Biological Activity
Methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate, also known as a derivative of amino acids, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications based on available research.
The biological activity of this compound primarily arises from its structural components:
- Amino Group : The amino group can form hydrogen bonds with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
- Dimethylphenyl Group : This hydrophobic group enhances the compound's binding affinity to biological targets, facilitating interactions that can alter metabolic pathways or cellular signaling.
Biological Activities
Research indicates several key biological activities associated with this compound:
1. Antioxidant Properties
This compound exhibits significant antioxidant effects by scavenging free radicals. This property is crucial in mitigating oxidative stress, which is linked to various chronic diseases.
2. Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies show that it can inhibit the growth of certain cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring enhance its cytotoxicity against cancer cells .
3. Antimicrobial Effects
Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. This suggests its potential use in developing new antimicrobial agents.
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of this compound on human lung adenocarcinoma cells (A549), the compound demonstrated a significant reduction in cell viability at concentrations as low as 50 µM. The IC50 value was determined to be approximately 30 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antioxidant Activity
A separate investigation into the antioxidant capacity of this compound revealed that it effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells. The results indicated a protective effect against oxidative damage, highlighting its potential role in neuroprotection.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Amino acid derivative with dimethylphenyl group | Antioxidant, anticancer | 30 |
| Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate | Contains difluorophenyl group | Enzyme inhibition | Not specified |
| Methyl (2S)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate | Hydroxyl substitution on phenyl ring | Anticancer | Not specified |
Q & A
Q. What synthetic strategies are optimal for preparing Methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate while preserving stereochemical integrity?
The synthesis typically involves esterification of the corresponding carboxylic acid precursor, (2S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid, using methanol under acid catalysis (e.g., HCl or H₂SO₄). Enantiomeric purity can be maintained by employing chiral auxiliaries or enzymatic resolution methods. For example, asymmetric hydrogenation of α,β-unsaturated precursors or use of chiral catalysts (e.g., Rhodium-BINAP complexes) ensures stereochemical control . Post-synthesis, chiral HPLC with columns like Chiralpak IA/IB and mobile phases of hexane:isopropanol (90:10) is recommended for purity verification .
Q. Which analytical techniques are most robust for characterizing this compound and distinguishing it from structural analogs?
- NMR Spectroscopy : ¹H/¹³C NMR can confirm stereochemistry and substituent positions. Key diagnostic signals include the methyl ester peak at ~3.6 ppm (singlet) and aromatic protons from the 2,4-dimethylphenyl group at 6.8–7.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (expected m/z ~236.1 for [M+H]⁺).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 40:60 to 80:20) resolve structural analogs. Impurity profiling requires comparison with reference standards (e.g., EP-grade impurities listed in pharmacopeial guidelines) .
Q. How should researchers assess the stability of this compound under varying experimental conditions?
Stability studies should include:
- Thermal Stress Testing : Incubate at 40–60°C for 1–4 weeks to evaluate degradation products.
- pH Stability : Expose to buffers (pH 3–9) and analyze hydrolysis products via LC-MS.
- Light Sensitivity : Use ICH Q1B guidelines with UV/visible light exposure.
GHS safety data (e.g., hygroscopicity, decomposition temperatures) from regulatory documents inform storage conditions (e.g., desiccated, -20°C) .
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays for this compound based on structural analogs in patent literature?
Patent data on related Qi site inhibitors (e.g., fenpicoxamid derivatives) suggest using:
- Cytochrome bc₁ Complex Assays : Measure IC₅₀ values via spectrophotometric monitoring of ubiquinol oxidation at 278 nm.
- Molecular Docking : Compare binding modes with analogs like [(1S,2S)-2-(2,4-dimethylphenyl)-1-methyl-propyl] derivatives to identify critical interactions with His181 or Glu272 residues .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. fluoro groups) to evaluate steric/electronic effects on inhibitory potency .
Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?
Contradictions often arise from:
- Assay Variability : Standardize conditions (e.g., buffer pH, enzyme source) using EP/ICH guidelines.
- Impurity Effects : Quantify by-products (e.g., methyl ester hydrolysis products) via LC-MS and correlate with activity loss .
- Stereochemical Purity : Re-evaluate enantiomeric ratios using chiral chromatography, as even 5% impurity can alter IC₅₀ values .
Q. How can impurity profiles be systematically mapped for this compound?
- Reference Standards : Use pharmacopeial impurities (e.g., EP Impurity A–N) to identify common by-products like hydrolyzed acids or racemized enantiomers .
- Forced Degradation : Perform acid/base hydrolysis, oxidation (H₂O₂), and thermal stress to generate degradation markers.
- Quantitative NMR : Compare peak integrals of impurities against the main compound for % w/w calculations.
Q. What computational approaches are suitable for predicting the metabolic fate of this compound?
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~2.1) and cytochrome P450 metabolism.
- Density Functional Theory (DFT) : Calculate hydrolysis activation energies to identify labile bonds (e.g., ester group).
- Molecular Dynamics : Simulate interactions with serum albumin to predict plasma protein binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
